
7-ethyl-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-ethyl-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C12H18N4O3 and a molecular weight of 266.302 g/mol . This compound is part of the purine family, which is known for its significant biological and pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of a purine derivative. The reaction conditions often include the use of strong bases and alkyl halides. For instance, the alkylation of 1,3-dimethylxanthine with ethyl iodide and propyl bromide in the presence of a base like potassium carbonate can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Arten von Reaktionen
7-Ethyl-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purin-2,6-dion kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können je nach verwendetem Reduktionsmittel verschiedene Derivate ergeben.
Substitution: Nucleophile Substitutionsreaktionen können die Propoxygruppe durch andere funktionelle Gruppen ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um eine Substitution zu erreichen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation ein Keton oder ein Aldehyd ergeben, während die Substitution verschiedene funktionelle Gruppen wie Amine oder Thiole einführen kann .
Wissenschaftliche Forschungsanwendungen
7-Ethyl-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purin-2,6-dion hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer bei der Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen Auswirkungen auf biologische Systeme untersucht, einschließlich Enzyminhibition.
Medizin: Wird auf seine pharmakologischen Eigenschaften untersucht, wie entzündungshemmende und krebshemmende Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 7-Ethyl-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purin-2,6-dion beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Es kann bestimmte Enzyme hemmen, indem es an ihre aktiven Zentren bindet und so ihre Aktivität blockiert. Diese Inhibition kann verschiedene biochemische Pfade beeinflussen, was zu den beobachteten biologischen Wirkungen führt .
Wirkmechanismus
The mechanism of action for 7-ethyl-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,3-Dimethylxanthin: Ein Vorläufer bei der Synthese von 7-Ethyl-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purin-2,6-dion.
Koffein: Ein weiteres Purinderivat mit ähnlichen Strukturmerkmalen, aber unterschiedlichen biologischen Aktivitäten.
Theophyllin: Eine Verbindung mit ähnlichen pharmakologischen Eigenschaften, die zur Behandlung von Atemwegserkrankungen eingesetzt wird.
Einzigartigkeit
7-Ethyl-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purin-2,6-dion ist aufgrund seiner spezifischen Alkyl- und Propoxysubstitutionen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Modifikationen können seine Löslichkeit, Stabilität und Wechselwirkung mit biologischen Zielstrukturen verbessern, was es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen macht .
Eigenschaften
CAS-Nummer |
476480-38-3 |
|---|---|
Molekularformel |
C12H18N4O3 |
Molekulargewicht |
266.30 g/mol |
IUPAC-Name |
7-ethyl-1,3-dimethyl-8-propoxypurine-2,6-dione |
InChI |
InChI=1S/C12H18N4O3/c1-5-7-19-11-13-9-8(16(11)6-2)10(17)15(4)12(18)14(9)3/h5-7H2,1-4H3 |
InChI-Schlüssel |
CKWZNNDCPGJHCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=NC2=C(N1CC)C(=O)N(C(=O)N2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



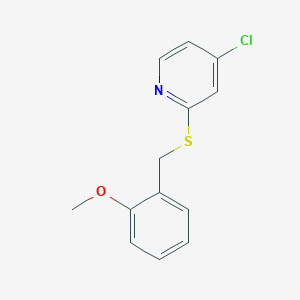
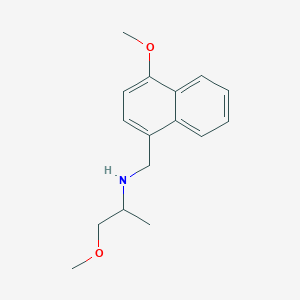
![2-(3,5-dichlorophenyl)-Imidazo[1,2-a]pyridine](/img/structure/B11856349.png)
![tert-Butyl [6-(methylamino)-3H-purin-3-yl]acetate](/img/structure/B11856353.png)
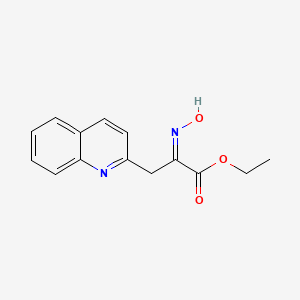
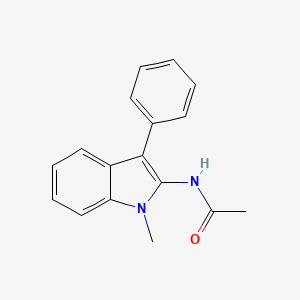
![Spiro[1,2,3,4,5,6,7,8-octahydroxanthene-9,1'-cyclohexane]](/img/structure/B11856365.png)
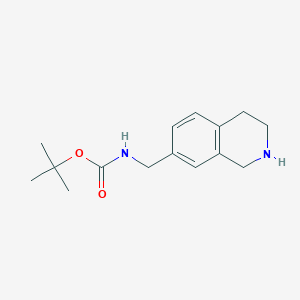
![[(2'-Fluoro[1,1'-biphenyl]-4-yl)oxy](trimethyl)silane](/img/structure/B11856370.png)
![N-[1-(4-methoxyphenyl)but-3-enyl]-N-methylfuran-2-amine](/img/structure/B11856375.png)
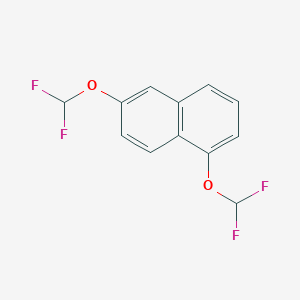
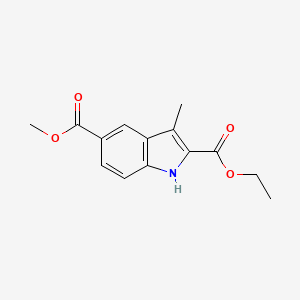
![8-Methyl-3-phenyl-2H-indeno[2,1-B]furan-2-one](/img/structure/B11856391.png)
